Cyclohepta[b]thiazolo[4,5-f]indole
Description
Cyclohepta[b]thiazolo[4,5-f]indole is a polycyclic heterocyclic compound featuring a seven-membered cycloheptane ring fused to an indole core, with a thiazole moiety at the [4,5-f] position. Its synthesis typically involves advanced cycloaddition and rearrangement strategies. For instance, (4 + 3) cycloaddition reactions using precursors like ethyl 4H-furo[3,2-b]indole-4-carboxylate and vinylindoles yield derivatives such as ethyl 12-oxo-10-(p-tolyl)-5,6,7,8,9,10-hexahydro-5H-6,9-methanocyclohepta[b]indole-5-carboxylate (compound 12, ). Alternative methods, like aza-Claisen rearrangement of (cycloheptenylmethyl)benzenamine, provide efficient routes to cyclohepta[b]indole scaffolds . Structural confirmation relies on NMR (¹H, ¹³C) and mass spectrometry (ESI(+)-MS), with computational validation ensuring accuracy .
Properties
CAS No. |
249-58-1 |
|---|---|
Molecular Formula |
C14H8N2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
13-thia-9,15-diazatetracyclo[8.7.0.02,8.012,16]heptadeca-1(17),2,4,6,8,10,12(16),14-octaene |
InChI |
InChI=1S/C14H8N2S/c1-2-4-9-10-6-13-14(17-8-15-13)7-12(10)16-11(9)5-3-1/h1-8H |
InChI Key |
LFHRPCAGQUORRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=NC3=CC4=C(C=C23)N=CS4)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohepta[b]thiazolo[4,5-f]indole typically involves cycloaddition reactions. One common method is the gold-mediated energy transfer photocatalysis, which is an efficient and atom-economical strategy . This method employs gold-based photocatalysts to facilitate the formation of the cyclohepta[b]indole core through [2+2]-cycloaddition reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and atom-economical reactions are likely to be employed. These methods ensure high yields and minimal waste, making the process environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Cyclohepta[b]thiazolo[4,5-f]indole undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
Pharmaceutical Development
Anticancer Activity
Cyclohepta[b]thiazolo[4,5-f]indole and its derivatives have shown promising anticancer properties. Research indicates that compounds with similar structures can inhibit tumor cell proliferation effectively. For instance, derivatives of thiazolo[3,2-a]indoles have been identified as spindle poisons that interfere with microtubule dynamics during mitosis, leading to cell cycle arrest at the G2/M phase and apoptosis in cancer cells such as HeLa cells .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activities. Studies have demonstrated that indole derivatives exhibit significant antibacterial and antifungal properties. For example, certain synthesized compounds have shown minimum inhibitory concentrations (MIC) lower than established antibiotics like ciprofloxacin and amphotericin B, indicating their potential use as effective antimicrobial agents .
Mechanistic Insights
Understanding the mechanism of action for this compound is crucial for its application in drug development. Preliminary studies suggest that this compound may interact with biological targets such as tubulin, which is critical for cell division. The binding modes of related compounds have been explored using molecular dynamics simulations, revealing stable interactions with tubulin comparable to established drugs like colchicine .
Neuroprotective Effects
Recent studies have linked the inhibition of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), a protein associated with neurodegenerative disorders, to compounds derived from this compound. These compounds may serve as potential therapeutic agents against conditions such as Alzheimer's disease by modulating DYRK1A activity .
Antiviral Activity
Research has also indicated potential antiviral properties of indole derivatives against various viruses. Some derivatives have shown effectiveness against HIV-1 and Hepatitis C virus, suggesting a broader application for this compound in antiviral drug development .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods that allow for the modification of its structure to enhance biological activity. This flexibility in synthesis enables the creation of derivatives tailored for specific therapeutic applications.
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparative analysis with related compounds is essential:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Thiazolo[3,2-a]indoles | Thiazole fused with an indole | Exhibits different regioselectivity |
| Thiazolo[2,3-b]indoles | Similar fused structure but different ring size | Potentially different biological effects |
| Benzothiazoles | Thiazoles fused with benzene rings | Known for diverse pharmacological activities |
This compound stands out due to its seven-membered ring system and specific arrangement of sulfur and nitrogen atoms within its structure, which may confer unique electronic properties and biological activities compared to its analogs.
Mechanism of Action
The mechanism of action of Cyclohepta[b]thiazolo[4,5-f]indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural Analogues
Cyclohepta[b]thiazolo[4,5-f]indole shares structural motifs with several fused heterocycles (Table 1):
Key Observations :
- The thiazolo[4,5-f]isoquinoline () lacks the cycloheptane ring but shares the thiazole-indole fusion, influencing electronic properties and π-conjugation .
- Hexahydrocyclohepta[b]indole (CAS 2047-89-4) has a saturated cycloheptane ring, reducing steric strain but limiting planar aromaticity compared to the target compound .
Key Observations :
Biological Activity
Cyclohepta[b]thiazolo[4,5-f]indole is a compound belonging to a class of fused heterocycles that have garnered attention due to their potential biological activities. This compound features a thiazole ring fused with an indole structure, which is known for its diverse pharmacological properties. Recent studies have explored its biological activity, particularly in anticancer and antimicrobial applications.
Anticancer Properties
Research indicates that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold have shown promising results in inhibiting tumor cell proliferation. A study evaluated the antiproliferative activity of several derivatives on the NCI human tumor cell line panel, revealing several compounds that inhibited proliferation at micromolar concentrations. Notably, one derivative was found to induce apoptosis in HeLa cells via the mitochondrial pathway, suggesting its potential as a lead compound for antimitotic drug development .
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound ID | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 11g | HeLa | 5.0 | Apoptosis induction |
| 7c | MCF-7 | 14.34 | Microtubule disruption |
| 7h | A549 | 24.13 | Cell cycle arrest |
Antimicrobial Activity
This compound derivatives have also been investigated for their antimicrobial properties. Certain compounds have demonstrated activity against various bacterial strains, indicating their potential use as antibacterial agents. The presence of sulfur in the thiazole ring is believed to enhance the antimicrobial efficacy of these compounds.
The biological activity of this compound is attributed to its ability to interact with cellular targets such as tubulin and various enzymes involved in cancer cell proliferation and survival. The structural flexibility provided by the cyclohepta ring allows these compounds to effectively bind to target proteins, disrupting their normal function and leading to cell death.
Case Studies
- Study on Antitumor Activity :
-
Antimicrobial Evaluation :
- Another investigation focused on the antimicrobial properties of this compound derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones around treated cultures, supporting the notion that these compounds could serve as effective antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
